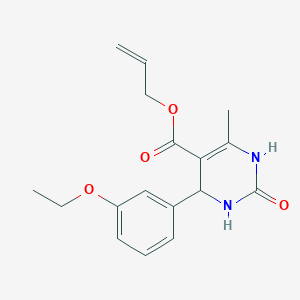
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide, also known as IPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IPPB is a synthetic opioid that has been shown to exhibit analgesic properties, making it a promising candidate for pain management.
作用机制
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor and activates a signaling cascade that ultimately leads to the inhibition of pain signals. This compound also exhibits partial agonist activity at the delta-opioid receptor, which may contribute to its lower abuse potential.
Biochemical and Physiological Effects:
This compound exhibits potent analgesic effects, making it a promising candidate for pain management. It has also been shown to exhibit anti-inflammatory properties, which may contribute to its analgesic effects. This compound has been shown to have a longer duration of action compared to other opioids, making it a viable option for sustained pain relief. Additionally, this compound exhibits lower abuse potential compared to other opioids, making it a potential candidate for the treatment of opioid addiction.
实验室实验的优点和局限性
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has several advantages for lab experiments. It exhibits potent analgesic properties, making it a useful tool for studying pain pathways. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, this compound also has several limitations for lab experiments. It exhibits partial agonist activity at the delta-opioid receptor, which may complicate its use in studies that specifically target the mu-opioid receptor. Additionally, this compound exhibits lower potency compared to other opioids, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide. One area of interest is the development of new analogs with improved potency and selectivity for the mu-opioid receptor. Additionally, further research is needed to elucidate the mechanisms underlying this compound's neuroprotective effects, which may lead to the development of new treatments for neurological disorders. Finally, the potential use of this compound in the treatment of opioid addiction warrants further investigation, as it may offer a safer alternative to other opioids currently used in addiction treatment.
合成方法
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide is synthesized through a multistep process that involves the reaction between piperidine and 4-phenylbutyric acid. The resulting product is then further processed to obtain the final compound, this compound. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for large-scale production.
科学研究应用
N-(1-isopropyl-4-piperidinyl)-4-phenylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic properties, making it a promising candidate for pain management. This compound has also been investigated for its potential use in the treatment of opioid addiction, as it exhibits lower abuse potential compared to other opioids. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
4-phenyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15(2)20-13-11-17(12-14-20)19-18(21)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUZBUYSMMNXHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![sodium 8-hydroxy-3,6-bis[(methylamino)sulfonyl]-1-naphthalenesulfonate](/img/structure/B5084072.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)
![1-(2-{[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino}ethyl)-2-piperidinone](/img/structure/B5084127.png)
![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-3,5-dichlorobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084152.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)

